

4-(Bromomethyl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)benzoic acid

Cat. No.: B193081

[Get Quote](#)

An In-Depth Technical Guide to **4-(Bromomethyl)benzoic acid**

Core Identification: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is **4-(bromomethyl)benzoic acid**^{[1][2]}. It is a derivative of benzoic acid and is also considered a derivative of toluene.

This compound is referenced across scientific literature and commercial catalogs under a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

- α -Bromo-p-toluic acid^{[1][3]}
- p-(Bromomethyl)benzoic acid^{[1][4]}
- 4-Carboxybenzyl bromide^{[1][4][5]}
- p-Carboxybenzyl bromide^{[4][5]}
- alpha-Bromo-p-toluylic acid^[1]
- Benzoic acid, 4-(bromomethyl)-^{[1][4]}

Physicochemical Data

The following table summarizes the key quantitative properties of **4-(Bromomethyl)benzoic acid**, providing a ready reference for experimental design and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[3][6]
Molecular Weight	215.04 g/mol	[1][3][7]
Appearance	White to off-white crystalline powder/solid	[4]
Melting Point	223-229 °C	[2][6][7]
Density	~1.53 g/cm ³ (rough estimate)	
Solubility	Soluble in water. Soluble in organic solvents like ethanol and acetone.	[2][4][6]
Vapor Pressure	7.45 x 10 ⁻⁵ mmHg at 25°C	
Flash Point	152.7°C	
CAS Number	6232-88-8	[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **4-(Bromomethyl)benzoic acid** are presented below. These protocols are foundational for its laboratory-scale preparation and derivatization.

Synthesis of **4-(Bromomethyl)benzoic acid** via Radical Substitution

The most common laboratory synthesis involves the free-radical bromination of the methyl group of 4-methylbenzoic acid (p-toluenoic acid)[8][9].

Reaction: 4-methylbenzoic acid + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, Reflux)--> **4-(Bromomethyl)benzoic acid** + Succinimide

Materials:

- 4-methylbenzoic acid (p-toluic acid)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (radical initiator)
- Chlorobenzene (solvent)
- Hexane
- Deionized (DI) water
- Ethyl acetate

Procedure:

- To a 100 mL round-bottomed flask containing a magnetic stir bar, add 3.00 g of 4-methylbenzoic acid, 4.0 g of N-bromosuccinimide, and 0.25 g of benzoyl peroxide[8].
- Add 30 mL of chlorobenzene to the flask, ensuring all solids are washed down from the neck[8].
- Fit the flask with a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 1 hour, swirling intermittently to ensure proper mixing[8].
- After 1 hour, cool the flask to room temperature and then further cool in an ice bath to precipitate the product[8].
- Collect the solid product by suction filtration. Wash the solid with three 10 mL portions of hexane to remove byproducts[8].
- Transfer the crude solid to a beaker and add 75 mL of DI water. Stir the slurry thoroughly to dissolve the succinimide byproduct[8].
- Filter the solid again via suction, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane[8].

- Dry the product under suction for at least 10 minutes.
- For further purification, the crude solid can be recrystallized from a minimal amount of hot ethyl acetate[8].

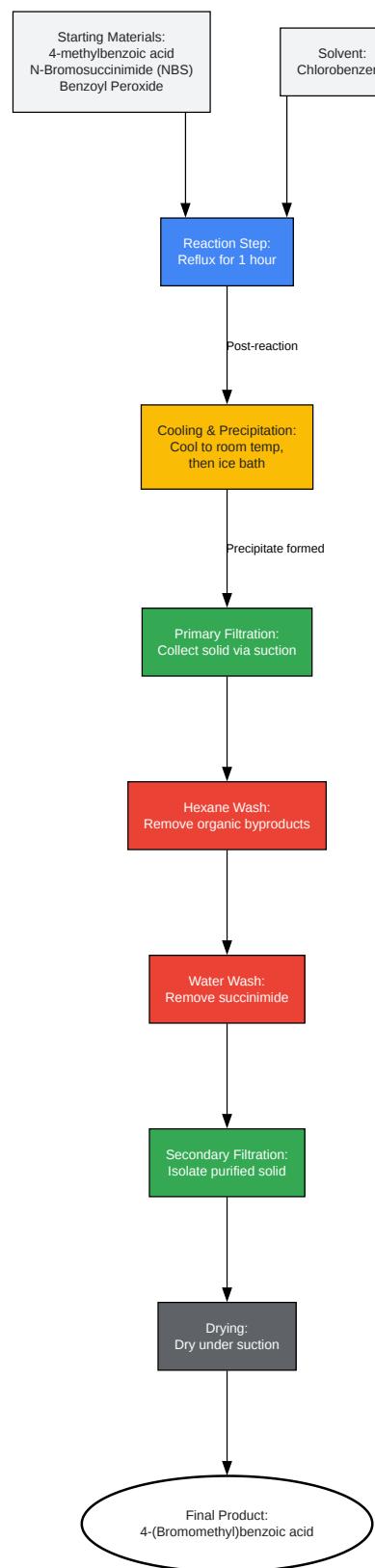
Synthesis of 4-(Methoxymethyl)benzoic acid via Nucleophilic Substitution (S_n2)

4-(Bromomethyl)benzoic acid serves as an excellent substrate for S_n2 reactions, where the bromine atom acts as a good leaving group. This protocol details its conversion to 4-(methoxymethyl)benzoic acid[10].

Reaction: **4-(Bromomethyl)benzoic acid** + Potassium Methoxide --(Methanol, Reflux)--> 4-(Methoxymethyl)benzoic acid + Potassium Bromide

Materials:

- **4-(Bromomethyl)benzoic acid** (product from the previous synthesis)
- Potassium hydroxide (KOH)
- Methanol
- Deionized (DI) water
- Dilute hydrochloric acid
- Hexane


Procedure:

- In a 100 mL round-bottomed flask with a stir bar, dissolve 1.1 g of KOH in 25 mL of methanol. This generates the potassium methoxide nucleophile in situ[10].
- Add 1.1 g of **4-(Bromomethyl)benzoic acid** to the methanolic KOH solution[10].
- Attach a reflux condenser and gently boil the mixture for 45 minutes[10].

- After cooling the flask, remove the methanol using a rotary evaporator[10].
- Dissolve the resulting solid residue in 30 mL of DI water[10].
- Acidify the solution with dilute hydrochloric acid until it is acidic to pH paper, which will precipitate the carboxylic acid product[10].
- Collect the precipitated solid by vacuum filtration and wash it with two 15 mL portions of hexane[10].
- Recrystallize the solid from DI water for purification.
- Filter the purified solid and dry it thoroughly under vacuum[10].

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **4-(Bromomethyl)benzoic acid** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Bromomethyl)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Bromomethyl)benzoic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. parchem.com [parchem.com]
- 6. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 7. 4-(Bromomethyl)benzoic acid 97 6232-88-8 [sigmaaldrich.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. 4-(Bromomethyl)benzoic acid | 6232-88-8 | Benchchem [benchchem.com]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- To cite this document: BenchChem. [4-(Bromomethyl)benzoic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193081#4-bromomethyl-benzoic-acid-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com